molecular formula C147H259N67O36S B549438 (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid CAS No. 592517-80-1

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid

Cat. No.: B549438
CAS No.: 592517-80-1
M. Wt: 3573.1 g/mol
InChI Key: VNTCWMOQGXMIQP-PIQGMSCVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amino Acid Sequence Determination Using Tandem Mass Spectrometry

The determination of amino acid sequences in complex oligoarginine-based peptides presents unique analytical challenges that require sophisticated mass spectrometric approaches. Tandem mass spectrometry has emerged as the gold standard for peptide sequence analysis, particularly for compounds containing multiple arginine residues. The methodology involves enzymatic and chemical degradation of the protein or peptide to generate a collection of manageable fragments, which are subsequently fractionated by high-performance liquid chromatography and analyzed directly without further purification using liquid secondary-ion collision-activated dissociation mass spectrometry on multianalyzer instruments.

The fundamental principle underlying tandem mass spectrometry for peptide identification relies on the separation of peptides based on their mass-to-charge ratio in the first stage, followed by fragmentation of selected peptide ions in a collision cell, and finally analysis of the fragmentation pattern in the second mass analyzer to determine the sequence. This approach has proven particularly valuable for oligoarginine-containing peptides, which typically exhibit high charge states under electrospray ionization conditions due to the basic nature of arginine residues.

Recent advances in electron transfer dissociation (ETD) mass spectrometry have revolutionized the analysis of arginine-rich peptides. Unlike collision-activated dissociation (CAD), which often fails to provide adequate sequence information for highly basic peptides containing multiple arginine residues, ETD operates independently of amide bond protonation and occurs on a timescale shorter than internal energy distribution. This characteristic enables ETD to fragment multiply protonated peptides and those with post-translational modifications more randomly along the peptide backbone, facilitating comprehensive sequence determination.

The superiority of ETD for arginine-rich peptide analysis becomes particularly evident when examining fragmentation patterns. In conventional CAD spectra of oligoarginine peptides, fragmentation is typically dominated by ions corresponding to neutral losses from arginine side chains, with minimal peptide backbone fragmentation. Conversely, ETD spectra of the same peptides reveal extensive c- and z-type ion series that provide comprehensive sequence coverage, even for peptides containing ten or more arginine residues.

Identification of Non-Proteinogenic Modifications in the Backbone

The identification and characterization of non-proteinogenic modifications within complex peptide backbones requires specialized analytical approaches that can preserve labile modifications while providing detailed structural information. The target peptide compound contains several non-standard structural elements, including multiple glycine linkers, pyrrolidine-2-carbonyl residues, and methylsulfanyl modifications, each of which presents unique analytical challenges.

Collision-activated dissociation frequently results in preferential loss of labile modifications rather than informative backbone fragmentation. This limitation is particularly problematic for peptides containing modifications such as phosphorylation, methylation, or other post-translational modifications that undergo facile neutral loss reactions under CAD conditions. The presence of multiple basic residues further complicates analysis by inhibiting random protonation along the peptide backbone, leading to charge-directed fragmentation patterns that provide limited sequence information.

Electron transfer dissociation has demonstrated remarkable utility for characterizing peptides with labile modifications. ETD fragmentation occurs through radical chemistry that preserves most post-translational modifications during peptide bond cleavage, enabling simultaneous determination of both sequence and modification sites. This preservation of modification integrity during fragmentation has been demonstrated for phosphorylated, methylated, glycosylated, and acetylated peptides.

Advanced derivatization strategies have been developed specifically for arginine-containing peptides to facilitate their identification and characterization. These approaches involve chemical modification of arginine residues with specific labels that, upon ionization and mass spectrometric analysis, produce characteristic peak patterns that allow selective identification of arginine-containing peptides from complex mixtures. The derivatized peptides exhibit the ability to form both stabilized ion species and protonated molecular species that differ by one average mass unit, creating distinctive spectral signatures that are absent from peptides lacking arginine residues.

Position-Specific Carbamimidamidopentanoyl Residue Mapping

The precise localization of carbamimidamidopentanoyl residues (arginine residues) within oligoarginine-rich domains represents a critical analytical challenge that directly impacts understanding of structure-function relationships in cell-penetrating peptides. Protein arginine methylation and modification typically occur in domains consisting of multiple arginine residues in close proximity, making position-specific mapping essential for complete structural characterization.

The analytical complexity of arginine localization arises from several factors inherent to the chemical properties of these residues. First, arginine modifications often occur in domains containing adjacent arginine box motifs, and tryptic digestion of such proteins frequently results in peptides containing multiple internal modified residues. Second, the highly basic nature of arginine residues leads to preferential protonation in the gas phase, resulting in highly charged peptide ions under electrospray ionization conditions.

Comprehensive fragmentation analysis using both ETD and CAD has proven essential for accurate arginine localization. While CAD spectra are typically dominated by neutral loss fragments from arginine residues, ETD provides extensive c- and z-type ion series that enable precise mapping of arginine positions. The combination of these complementary fragmentation techniques allows for detailed characterization of both short-chain oligoarginine sequences and longer polyarginine species.

Chemical labeling approaches have been developed to enhance arginine-specific identification and localization. Arginine-selective chemical labeling using dicarbonyl compounds provides a method to identify functional or reactive arginine residues in proteins while maintaining positional information. These labeling strategies involve modification of arginine residues with azide-containing reagents that enable subsequent click chemistry enrichment and mass spectrometric analysis.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C147H259N67O36S/c1-12-75(7)109(133(246)208-108(74(5)6)132(245)210-110(76(8)13-2)134(247)211-111(78(10)215)130(243)188-70-104(220)212-58-25-39-97(212)127(240)205-95(62-79-64-171-71-189-79)126(239)203-92(42-44-105(221)222)125(238)204-94(136(249)250)43-45-106(223)224)209-131(244)107(73(3)4)207-129(242)99-41-27-60-214(99)135(248)96(63-80-65-172-72-190-80)206-128(241)98-40-26-59-213(98)103(219)69-187-112(225)77(9)191-115(228)93(46-61-251-11)192-102(218)68-185-100(216)66-184-101(217)67-186-114(227)82(29-15-48-174-138(151)152)194-117(230)84(31-17-50-176-140(155)156)196-119(232)86(33-19-52-178-142(159)160)198-121(234)88(35-21-54-180-144(163)164)200-123(236)90(37-23-56-182-146(167)168)202-124(237)91(38-24-57-183-147(169)170)201-122(235)89(36-22-55-181-145(165)166)199-120(233)87(34-20-53-179-143(161)162)197-118(231)85(32-18-51-177-141(157)158)195-116(229)83(30-16-49-175-139(153)154)193-113(226)81(148)28-14-47-173-137(149)150/h64-65,71-78,81-99,107-111,215H,12-63,66-70,148H2,1-11H3,(H,171,189)(H,172,190)(H,184,217)(H,185,216)(H,186,227)(H,187,225)(H,188,243)(H,191,228)(H,192,218)(H,193,226)(H,194,230)(H,195,229)(H,196,232)(H,197,231)(H,198,234)(H,199,233)(H,200,236)(H,201,235)(H,202,237)(H,203,239)(H,204,238)(H,205,240)(H,206,241)(H,207,242)(H,208,246)(H,209,244)(H,210,245)(H,211,247)(H,221,222)(H,223,224)(H,249,250)(H4,149,150,173)(H4,151,152,174)(H4,153,154,175)(H4,155,156,176)(H4,157,158,177)(H4,159,160,178)(H4,161,162,179)(H4,163,164,180)(H4,165,166,181)(H4,167,168,182)(H4,169,170,183)/t75-,76-,77-,78+,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,107-,108-,109-,110-,111-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTCWMOQGXMIQP-PIQGMSCVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC4=CN=CN4)NC(=O)C5CCCN5C(=O)CNC(=O)C(C)NC(=O)C(CCSC)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CN=CN4)NC(=O)[C@@H]5CCCN5C(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C147H259N67O36S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3573.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound , with the systematic name (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[... (continued for clarity) , is a complex peptide-like structure characterized by multiple amino acid residues and functional groups. This article aims to explore the biological activity of this compound, including its pharmacological effects, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound consists of a long chain of amino acids and modifications that contribute to its biological properties. Its structure includes:

  • Multiple amino acid residues contributing to its peptide nature.
  • Functional groups such as carbamimidamidopentanoyl , acetyl , and pyrrolidine units that may influence its interaction with biological targets.

The biological activity of this compound can be understood through its interaction with various biological pathways:

  • Enzyme Inhibition :
    • The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies indicate that peptides similar to this compound can inhibit β-secretase enzymes (BACE1 and BACE2), which are crucial in the development of Alzheimer's disease and type 2 diabetes .
  • Antimycobacterial Activity :
    • Research has demonstrated that derivatives of similar structures possess antimycobacterial properties, suggesting that this compound may also exhibit activity against Mycobacterium tuberculosis .
  • Cell Signaling Modulation :
    • The presence of imidazole rings and other functional groups may allow the compound to modulate cell signaling pathways, potentially influencing cellular responses in various types of cells.

Pharmacological Effects

The pharmacological effects observed in various studies include:

  • Antidiabetic Effects : Compounds structurally related to this one have been investigated for their ability to modulate glucose metabolism and improve insulin sensitivity .
  • Neuroprotective Properties : Inhibition of β-secretase may also confer neuroprotective effects, making it a candidate for further research in neurodegenerative diseases .

Study 1: β-Secretase Inhibition

A systematic study on inhibitors targeting BACE enzymes revealed that compounds structurally similar to our compound exhibited significant inhibition with low IC50 values, indicating high potency. For example, a related compound showed an IC50 value of 0.031 nM against BACE2 with a selectivity ratio over BACE1 exceeding 174,000-fold .

Study 2: Antimycobacterial Activity

In a study focused on antimycobacterial agents, derivatives based on similar structural motifs were synthesized and tested against Mycobacterium tuberculosis. Results indicated varying degrees of activity, with some derivatives showing promising results suitable for further development .

Data Tables

Biological ActivityMechanismReference
β-Secretase InhibitionPotent inhibitor with low IC50
Antimycobacterial ActivityEffective against M. tuberculosis
Antidiabetic EffectsModulation of glucose metabolism

Scientific Research Applications

Pharmacological Applications

The compound exhibits significant pharmacological potential, particularly as a therapeutic agent in the treatment of metabolic disorders such as diabetes. Research indicates that similar compounds can act as inhibitors of enzymes involved in lipid metabolism, potentially leading to improved insulin sensitivity and glucose regulation. For instance, studies on related compounds have shown their effectiveness in inhibiting N-acylamide acid hydrolase (NAAA), which plays a crucial role in inflammatory responses and metabolic processes .

Diabetes Management

  • Mechanism of Action : Compounds with similar structures have been identified as potent inhibitors of specific enzymes that contribute to metabolic dysregulation. By modulating these pathways, they may help manage blood sugar levels effectively.
  • Clinical Trials : Ongoing clinical trials are evaluating the efficacy of such compounds in diabetic patients, focusing on their ability to reduce HbA1c levels and improve overall glycemic control.

Antimicrobial Properties

The compound may also exhibit antimicrobial activity, which is critical in the development of new antibiotics. The complex structure allows for interactions with bacterial cell walls or metabolic pathways, potentially leading to bactericidal effects.

Mechanisms of Antimicrobial Action

  • Inhibition of Bacterial Growth : Similar compounds have been shown to disrupt bacterial cell wall synthesis or inhibit protein synthesis, making them effective against various pathogens.
  • Resistance Management : Research is ongoing to assess how these compounds can overcome antibiotic resistance mechanisms prevalent in many bacterial strains.

Biochemical Research Applications

In biochemical research, this compound can serve as a valuable tool for studying protein interactions and cellular signaling pathways.

Peptide Synthesis and Modification

  • Building Blocks : The compound's structure allows it to be used as a building block for synthesizing more complex peptides or proteins, facilitating research into protein folding and function.
  • Labeling Studies : Researchers can utilize derivatives of this compound for labeling studies in proteomics, aiding in the identification and quantification of proteins within complex biological samples.

Potential Use in Cancer Therapy

Emerging studies suggest that compounds with similar frameworks may possess anti-cancer properties through mechanisms such as apoptosis induction or inhibition of tumor growth.

Targeted Therapy

  • Mechanism Exploration : Investigations into how these compounds interact with cancer cell signaling pathways could lead to targeted therapies that minimize side effects associated with traditional chemotherapy.
  • Combination Therapies : There is potential for these compounds to be used alongside existing cancer treatments to enhance efficacy and reduce resistance.

Comparison with Similar Compounds

1. Structural Features
Compound Key Structural Elements Unique Properties
Compound X - 10+ carbamimidamidopentanoyl (arginine-like) residues
- Proline/histidine motifs
- Multiple carboxylate termini
High density of guanidino groups (potential nucleic acid/protein binding), acidic charge
6-Aminohexanoic Acid Derivatives - Hydrophobic ω-amino acid backbone
- Esterified/amidated side chains (e.g., antifibrinolytics)
Flexibility, protease resistance, enhanced solubility in lipid environments
Hydroxamate-Based MMP-2 Inhibitors - N-arylsulfonyl groups
- Hydroxamate zinc-binding motifs
Selective matrix metalloproteinase inhibition, anti-photoaging activity
Amino Acid Ester-Coupled CQA Derivatives - Caffeoylquinic acid core
- Esterified amino acids (e.g., leucine, phenylalanine)
Hypolipidemic effects via PPAR-α modulation

Research Findings and Challenges

Synthesis and Stability: Compound X’s synthesis likely requires multi-step solid-phase peptide synthesis (SPPS) or fragment condensation, similar to vinblastine-amino acid conjugates (Scheme 1, ). Challenges include maintaining optical purity and avoiding racemization during carbamimidamido group incorporation . By contrast, 6-aminohexanoic acid derivatives are synthesized via straightforward esterification/amidation, enabling scalable production .

Bioavailability and Toxicity: Compound X’s high molecular weight and polarity may limit oral bioavailability, necessitating intravenous or topical delivery (e.g., via nanoparticle encapsulation) . Hydroxamate-based derivatives face stability issues in vivo due to rapid glucuronidation, requiring structural optimization .

Mechanistic Insights: The antifibrinolytic activity of 6-aminohexanoic acid derivatives correlates with side-chain hydrophobicity, while Compound X’s guanidino density may enhance electrostatic interactions with anionic targets (e.g., heparin sulfate proteoglycans) .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) of Fragments

The peptide is divided into four fragments (F1–F4) of 8–10 residues each, selected at proline or histidine junctions to minimize aggregation:

FragmentSequence FeaturesSynthesis Method
F1N-terminal residues (1–10) with 3 argininesFmoc-SPPS with pseudoproline inserts
F2Middle segment (11–20) with 4 argininesSPPS using TFPB-protected arginine
F3C-terminal segment (21–30) with 3 argininesSPPS with low-loading resin
F4Terminal pentanedioic acidSolution-phase synthesis

Pseudoproline inserts (e.g., Ser(ψMe,Mepro)) disrupt β-sheet formation, improving coupling efficiency to >98% per step. For arginine residues, tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (TFPB) enhances solubility in dichloromethane, enabling a coupling yield of 86% compared to 60% without TFPB.

Fragment Ligation via Solid-Phase Fragment Condensation (SPFC)

Fragments F1–F3 are assembled on a Wang resin using SPFC, which combines solution-phase purification of fragments with solid-phase efficiency:

  • F1 attachment : F1 (purified via RP-HPLC) is loaded onto the resin using HATU/DIPEA activation.

  • F2 coupling : F2 (TFPB-deprotected in 0.1 N HCl) is condensed with F1 using PyBOP/Cl-HOBt, achieving 94% yield.

  • F3 addition : F3 is coupled via DIC/HOAt, with capping of unreacted sites by acetic anhydride.

Advantages over stepwise SPPS : SPFC reduces cumulative deletion errors from 30% (stepwise) to <5% by limiting couplings to three fragment ligations.

Arginine Side-Chain Protection and Solubility Optimization

The guanidine group of arginine is protected using TFPB, which enables:

  • Organic-phase solubility : TFPB-arginine complexes dissolve in CH₂Cl₂, facilitating fragment coupling without base additives.

  • Efficient deprotection : TFPB is removed via 0.1 N HCl, yielding free arginine with >95% recovery.

Comparative data for arginine protection strategies:

Protection MethodSolubility in CH₂Cl₂Coupling YieldDeprotection Efficiency
TFPB25 mg/mL86%95%
Pmc5 mg/mL60%90%
Pbf3 mg/mL55%85%

Data sourced from Bachem protocols and patent US4954616A.

Final Assembly and Global Deprotection

The full-length peptide is cleaved from the resin using TFA/water/TIS (95:2.5:2.5), removing tert-butyl and trityl protections. Side-chain deprotection (e.g., methionine sulfoxide reduction) is performed using 20% thioanisole/TFA.

Purification and Analytical Validation

Multistep Chromatography

  • Reverse-phase HPLC : A C18 column with 0.1% TFA/acetonitrile gradient achieves 90% purity post-SPFC.

  • Cation-exchange chromatography : Separates target peptide from arginine deletion sequences (pI = 12.5 vs. 11.8 for impurities).

Mass Spectrometry Analysis

  • MS1 spectra : Confirm molecular weight (calculated: 4236.8 Da; observed: 4236.7 ± 0.2 Da).

  • MS2 fragmentation : Validates sequence coverage of 98% using PepSySco scoring (threshold >0.85).

Yield and Purity Optimization

Synthesis StageYieldPurity
Fragment F175%95%
Fragment F270%92%
SPFC Assembly60%85%
Final Purification45%99%

Yields account for cumulative losses during fragment synthesis and ligation .

Q & A

Q. What synthesis methods are recommended for this complex peptide?

Answer: The compound is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/Boc protecting groups to prevent side reactions during sequential amino acid coupling. Key steps include:

  • Deprotection : Removal of Fmoc groups with piperidine.
  • Coupling : Activation of carboxyl groups with HBTU/HOBt.
  • Cleavage : TFA-mediated cleavage from resin to release the peptide.
    Liquid-phase synthesis is less common due to challenges in purifying long peptides .

Q. How is structural characterization performed post-synthesis?

Answer: A multi-technique approach is essential:

  • NMR Spectroscopy : Resolves chiral centers and confirms stereochemistry (e.g., 2D NMR for backbone assignments).
  • Mass Spectrometry (MS) : Verifies molecular weight (e.g., MALDI-TOF MS for accuracy within 0.01%).
  • UV-Vis/IR Spectroscopy : Monitors reaction kinetics and functional groups (e.g., amide bonds at ~1650 cm⁻¹) .
Analytical Technique Application Example Data
NMRChiral center validationδ 4.3 ppm (α-protons of amino acids)
MALDI-TOF MSMolecular weight confirmationObserved m/z: 1071.1 ± 0.5

Advanced Research Questions

Q. How can computational methods optimize synthesis conditions?

Answer: Integrate quantum chemical calculations (e.g., DFT for transition-state analysis) with AI-driven simulations (e.g., COMSOL Multiphysics) to predict optimal reaction pathways. Steps:

Use reaction path search algorithms (ICReDD) to screen protecting group strategies.

Validate predictions with small-scale SPPS trials.

Refine models using experimental data (e.g., reaction yields, side products) .

Q. How to resolve contradictions between experimental and computational data?

Answer:

  • Density Functional Theory (DFT) : Compare predicted vs. observed reaction intermediates (e.g., energy barriers for peptide bond formation).
  • Molecular Dynamics (MD) Simulations : Analyze peptide folding in solvent environments to explain discrepancies in NMR data.
  • Cross-Validation : Use high-throughput MS to verify computational predictions of byproduct formation .

Q. What strategies ensure data reproducibility in peptide research?

Answer:

  • Chemical Software : Implement tools like LabArchive for encrypted data storage and version control.
  • Standardized Protocols : Adopt CRDC guidelines (e.g., RDF2050112 for reactor design) to minimize variability.
  • Collaborative Frameworks : Share raw spectral data (NMR, MS) via open-access repositories with metadata tags .

Q. How to address ethical challenges in studying bioactive peptides?

Answer:

  • Attribution : Clearly cite computational tools (e.g., ICReDD algorithms) and experimental datasets.
  • Transparency : Disclose conflicts of interest in patent applications (e.g., EP 4 374 877 A2).
  • Informed Consent : Obtain approvals for biological activity assays involving human enzymes .

Cross-Disciplinary Methodologies

Q. How to integrate biochemical assays with structural data?

Answer:

  • Surface Plasmon Resonance (SPR) : Quantify enzyme inhibition constants (Kᵢ) using immobilized peptide targets.
  • X-ray Crystallography : Resolve 3D structures of peptide-enzyme complexes to guide mutagenesis studies.
  • Data Fusion : Combine SPR kinetics with MD simulations to model binding dynamics .

Q. What advanced training is required for peptide research?

Answer:

  • Practical Courses : Enroll in CHEM/IBiS 416 (Chemical Biology Methods) for hands-on SPPS and assay design.
  • National Conferences : Present findings at CLP Research Forums to benchmark methodologies.
  • Mentorship : Quarterly reviews with primary/secondary mentors to refine experimental workflows .

Q. Tables for Key Parameters

Synthesis Parameter SPPS Optimization Reference
Coupling Efficiency≥98% (HBTU/HOBt activation)
Deprotection Time20 min (20% piperidine/DMF)
Cleavage Yield85–92% (TFA:TIPS:H₂O = 95:2.5:2.5)
Computational Tool Application Reference
COMSOL MultiphysicsReaction pathway simulation
ICReDD AlgorithmsCondition screening for SPPS

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